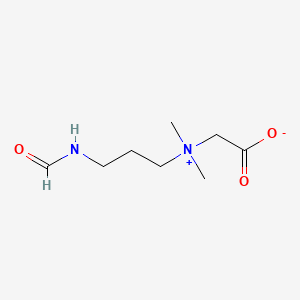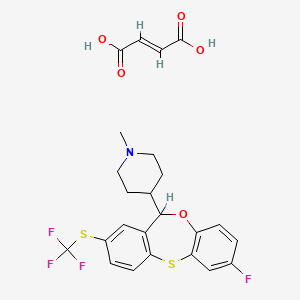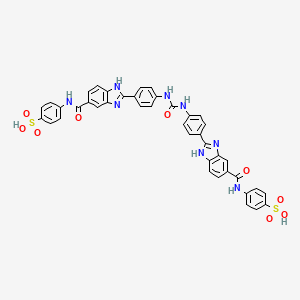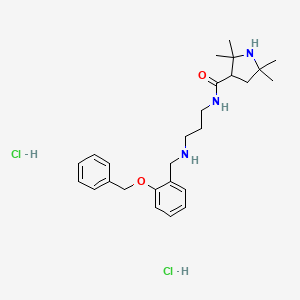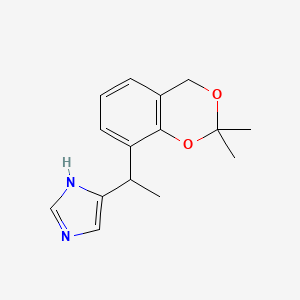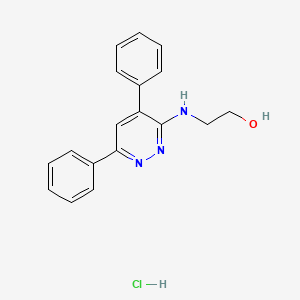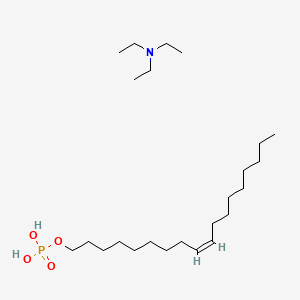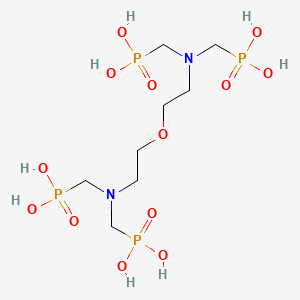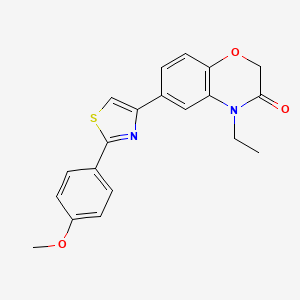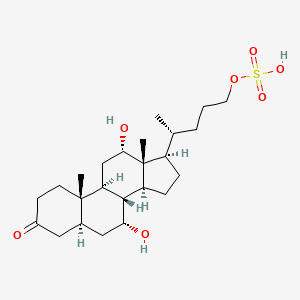
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is a synthetic organic compound with the molecular formula C17H22N2O3S It is characterized by the presence of a naphthyl group, a diethoxyethyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of 1-naphthylamine with diethoxyacetaldehyde and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Naphthylamine reacts with diethoxyacetaldehyde in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then treated with methyl isothiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group may interact with hydrophobic regions of proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Naphthyl)-3-(2,2-diethoxyethyl)urea: Similar structure but lacks the thiourea moiety.
2-Hydroxyethyl disulfide: Contains a disulfide bond and is used in different applications.
Uniqueness
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
102433-19-2 |
|---|---|
Formule moléculaire |
C18H24N2O2S |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H24N2O2S/c1-4-21-17(22-5-2)13-20(3)18(23)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,17H,4-5,13H2,1-3H3,(H,19,23) |
Clé InChI |
IXOQSAYPBNELSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN(C)C(=S)NC1=CC=CC2=CC=CC=C21)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


